(2R)-2,5,5-Trimethylheptan-1-amine
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Overview
Description
(2R)-2,5,5-Trimethylheptan-1-amine is an organic compound with a chiral center at the second carbon atom. This compound is part of the amine family, characterized by the presence of an amino group (-NH2). The structure of this compound includes a heptane backbone with three methyl groups attached at the second and fifth carbon atoms, making it a branched amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,5,5-Trimethylheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable amine precursor with a halogenated heptane derivative. For example, the reaction between 2,5,5-trimethylheptan-1-ol and ammonia in the presence of a dehydrating agent can yield the desired amine. The reaction conditions typically include elevated temperatures and the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,5,5-Trimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2R)-2,5,5-Trimethylheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2,5,5-Trimethylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,5,5-Trimethylheptan-1-amine: The enantiomer of (2R)-2,5,5-Trimethylheptan-1-amine, differing in the spatial arrangement of atoms around the chiral center.
2,5,5-Trimethylhexan-1-amine: A similar compound with one less carbon atom in the backbone.
2,5,5-Trimethylheptan-2-amine: A structural isomer with the amino group attached to the second carbon atom.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall reactivity. The presence of three methyl groups also contributes to its distinct chemical properties, such as steric hindrance and hydrophobicity.
Properties
IUPAC Name |
(2R)-2,5,5-trimethylheptan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-5-10(3,4)7-6-9(2)8-11/h9H,5-8,11H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHTYBGUBWXTBF-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)CC[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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